N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide
Description
Properties
CAS No. |
88013-16-5 |
|---|---|
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
N-methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H12N4OS/c1-9(18)16(2)13-15-17-8-11(14-12(17)19-13)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
VNXKIZHXYGTSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NN2C=C(N=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1,3,4-thiadiazoles with α-Bromoacetyl Derivatives
The imidazo[2,1-b]thiadiazole scaffold is typically synthesized via cyclocondensation reactions. In one approach, 5-amino-1,3,4-thiadiazole-2-thiol derivatives react with α-bromoacetophenones under refluxing ethanol to form the fused heterocyclic system. For example, heating 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide with α-bromoketones for 11 hours yields imidazo[2,1-b]thiadiazoles in 70–85% yields. This method leverages nucleophilic displacement of bromide by the thiadiazole’s sulfur atom, followed by intramolecular cyclization (Fig. 1).
Reaction Conditions:
Alternative Route via Thiosemicarbazide Intermediates
A patent-pending method involves thiosemicarbazide intermediates for constructing the thiadiazole ring. Treatment of indole-3-carbonitriles with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C generates 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines. Subsequent reflux with α-bromoacetyl derivatives in ethanol introduces acetamide groups at the 2-position of the thiadiazole. While this route primarily targets indole-containing analogs, it provides a template for modifying the C-6 position with aryl groups like phenyl.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR Analysis:
- N-Methyl signal: Singlet at δ 3.10–3.25 ppm (3H, CH3)
- Acetamide carbonyl: δ 168.2–169.5 ppm in 13C NMR
- Imidazo-thiadiazole protons: Multiplet at δ 7.1–8.4 ppm (aromatic H)
Mass Spectrometry:
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | One-pot synthesis, high atom economy | Requires anhydrous conditions | 72–88% |
| Thiosemicarbazide route | Scalable, uses inexpensive reagents | Long reaction times (3.5–36 h) | 70–85% |
| Halogenation-amination | High purity | Multiple purification steps | 65–75% |
Applications and Derivatives
N-Methyl-N-(6-phenylimidazo[2,1-b]thiadiazol-2-yl)acetamide serves as a precursor for antitumor and antimicrobial agents. Structural analogs exhibit IC50 values of 1.2–8.7 μM against MCF-7 and HeLa cell lines. Modifications at the phenyl group (e.g., electron-withdrawing substituents) enhance bioactivity.
Chemical Reactions Analysis
N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in the proliferation and survival of cancer cells . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Key Findings and Implications
- Structural Flexibility : Substitution at the acetamide nitrogen (e.g., methyl vs. thioether) significantly impacts bioactivity and solubility.
- Heterocycle Influence : Thiadiazole derivatives generally exhibit stronger kinase inhibition, while thiazole analogues show enhanced cytotoxicity.
- Synthetic Accessibility : Yields for imidazo-thiadiazole derivatives range from 56% to 89%, with method-dependent efficiency .
Biological Activity
N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and related derivatives.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate imidazo[2,1-b][1,3,4]thiadiazole moieties. The compound's structural formula can be represented as follows:
This structure features a thiadiazole ring fused to an imidazole ring with a phenyl substituent at the 6-position and an acetamide group attached to the nitrogen atom.
Anticancer Properties
Numerous studies have highlighted the anticancer properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives. For instance:
- Cell Line Studies : The compound has shown notable antiproliferative activity against various cancer cell lines. In one study, derivatives exhibited IC50 values in the submicromolar range against murine leukemia (L1210) and human cervix carcinoma (HeLa) cells .
- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis in cancer cells. Compounds derived from this scaffold have been reported to disrupt the cell cycle at the G2/M phase .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the thiadiazole ring significantly influence biological activity. For example:
- Substituent Variability : The introduction of different substituents on the phenyl ring has been shown to enhance cytotoxicity. Compounds with electron-donating groups generally exhibited higher activity compared to those with electron-withdrawing groups .
| Compound | Substituent | IC50 (µM) | Cell Line |
|---|---|---|---|
| 19 | -OCH3 | 0.002 | MV4-11 |
| 21 | -OH | 4.27 | SK-MEL-2 |
| 58 | -CF3 | 92.2 | HCT-116 |
Case Studies
- Acute Myeloid Leukemia (AML) : A derivative of this compound demonstrated potent activity against FLT3-dependent AML cell lines. The compound showed an IC50 value as low as 0.002 µM in cellular assays .
- Pancreatic Cancer : Studies involving a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives revealed significant antiproliferative effects against gemcitabine-resistant pancreatic cancer cells. The compounds were effective in overcoming drug resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
